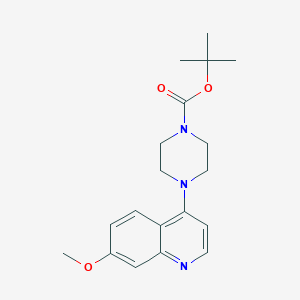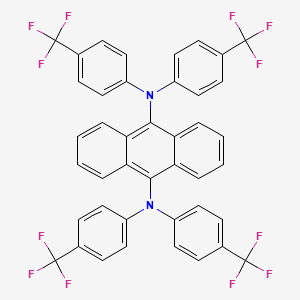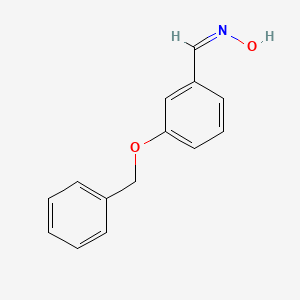![molecular formula C26H34BN3O5 B13711967 3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)
3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31811610 is a chemical compound with the molecular formula C26H34N3O5B. It is categorized under high-end chemicals, specifically organic synthesis building blocks, heterocyclic compounds, and boronic acids and their esters . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of MFCD31811610 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
MFCD31811610 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MFCD31811610 into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
MFCD31811610 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of MFCD31811610 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MFCD31811610 include other boronic acids and heterocyclic compounds with similar structural features. Examples include:
- Phenylboronic acid
- Pyridine derivatives
- Other boronic acid esters
Uniqueness
MFCD31811610 is unique due to its specific combination of a heterocyclic core and boronic acid functionality. This combination imparts distinct chemical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C26H34BN3O5 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
[2-(6-oxo-2,5-diazatricyclo[7.5.0.02,7]tetradeca-1(9),7-dien-5-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl acetate |
InChI |
InChI=1S/C26H34BN3O5/c1-17(31)33-16-19-20(27-34-25(2,3)26(4,5)35-27)11-12-28-23(19)30-14-13-29-21-10-8-6-7-9-18(21)15-22(29)24(30)32/h11-12,15H,6-10,13-14,16H2,1-5H3 |
InChI Key |
UQRVHJXYXFFZSH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)N3CCN4C5=C(CCCCC5)C=C4C3=O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[c]isoxazol-3-ylmethanol](/img/structure/B13711900.png)
![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)


![5-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13711942.png)


![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)



![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)
